4,5-Dihydro-N-(5-nitro-2-thiazolyl)-2-oxazolamine
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Overview
Description
N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a nitrothiazole moiety and an oxazoline ring, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves the reaction of 2-bromo-5-nitrothiazole with an appropriate oxazoline derivative. One common method includes the use of triethylamine in absolute dimethylformamide (DMF) as a solvent. The reaction mixture is cooled to 5°C and constantly shaken to ensure proper mixing and reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The nitrothiazole moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and nucleophiles such as amines for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential as an antiviral agent, particularly against SARS-CoV-2
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the main protease of SARS-CoV-2, thereby preventing the replication of the virus. The compound binds to the active site of the protease, disrupting its function and leading to antiviral effects .
Comparison with Similar Compounds
Similar Compounds
N-(5-Nitrothiazol-2-yl)-carboxamido derivatives: These compounds share the nitrothiazole moiety and have shown similar antiviral activities.
5-Nitrothiazole derivatives: These compounds are used in various applications, including as antiparasitic agents.
Uniqueness
N-(5-Nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is unique due to the presence of both the nitrothiazole and oxazoline rings, which confer distinct chemical and biological properties. Its ability to inhibit specific enzymes and proteins makes it a valuable compound for further research and development.
Properties
CAS No. |
24240-60-6 |
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Molecular Formula |
C6H6N4O3S |
Molecular Weight |
214.20 g/mol |
IUPAC Name |
N-(5-nitro-1,3-thiazol-2-yl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C6H6N4O3S/c11-10(12)4-3-8-6(14-4)9-5-7-1-2-13-5/h3H,1-2H2,(H,7,8,9) |
InChI Key |
LRWUWMMASHCEEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=N1)NC2=NC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
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